molecular formula C14H20INO B5030043 1-[3-(4-iodophenoxy)propyl]piperidine

1-[3-(4-iodophenoxy)propyl]piperidine

Katalognummer B5030043
Molekulargewicht: 345.22 g/mol
InChI-Schlüssel: SBZXROKCONSCHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-iodophenoxy)propyl]piperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of 1-[3-(4-iodophenoxy)propyl]piperidine is not fully understood. However, it has been proposed that 1-[3-(4-iodophenoxy)propyl]piperidine acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in neuroprotection, neuroplasticity, and neurodegeneration. 1-[3-(4-iodophenoxy)propyl]piperidine has also been found to inhibit the reuptake of dopamine by binding to the dopamine transporter, which leads to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
1-[3-(4-iodophenoxy)propyl]piperidine has been found to exhibit various biochemical and physiological effects. It has been reported to enhance the release of acetylcholine, serotonin, and dopamine in the brain. 1-[3-(4-iodophenoxy)propyl]piperidine has also been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. 1-[3-(4-iodophenoxy)propyl]piperidine has also been reported to exhibit anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-[3-(4-iodophenoxy)propyl]piperidine in lab experiments is its high affinity for sigma-1 receptors and dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders. 1-[3-(4-iodophenoxy)propyl]piperidine is also relatively easy to synthesize and has been reported to yield high purity and yield. However, one of the limitations of using 1-[3-(4-iodophenoxy)propyl]piperidine in lab experiments is its potential toxicity, which may limit its use in vivo studies.

Zukünftige Richtungen

There are several future directions for research on 1-[3-(4-iodophenoxy)propyl]piperidine. One of the areas of research could be the development of new analogs of 1-[3-(4-iodophenoxy)propyl]piperidine with improved pharmacological properties. Another area of research could be the investigation of the potential use of 1-[3-(4-iodophenoxy)propyl]piperidine in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. Further research could also be conducted to understand the exact mechanism of action of 1-[3-(4-iodophenoxy)propyl]piperidine and its effects on various signaling pathways involved in neuroprotection, neuroplasticity, and neurodegeneration.

Wissenschaftliche Forschungsanwendungen

1-[3-(4-iodophenoxy)propyl]piperidine has been primarily investigated for its potential applications in the field of neuroscience. It has been found to exhibit affinity for sigma-1 receptors, which are involved in various physiological and pathological processes such as neuroprotection, neuroplasticity, and neurodegeneration. 1-[3-(4-iodophenoxy)propyl]piperidine has also been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes 1-[3-(4-iodophenoxy)propyl]piperidine a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia.

Eigenschaften

IUPAC Name

1-[3-(4-iodophenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZXROKCONSCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 4-(3-chloro-1-propoxy)iodobenzene (5 g), piperidine (2.2 mL), sodium carbonate (2.7 g), and potassium iodide (140 mg) in n-butanol (30 mL) was heated in a 105° C. bath for 18 h. The resulting mixture was allowed to cool to room temperature, diluted with water (50 mL), and extracted with methylene chloride (2×20 mL). The combined organic phases were dried (magnesium sulfate), and evaporated in vacuo. Kugelrohr distillation of the residue (5 mm Hg, 260° C.) gave the title compound as a white crystalline solid (4.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the procedure described in example 1§E, but starting from 1-(3-chloropropoxy)-4-iodobenzene (3 g), potassium carbonate (4.15 g) and piperidine (1.7 g) in N,N-dimethylformamide (30 mL) affords 3.49 g of 1-[3-(4-iodophenoxy)propyl]piperidine used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

1-[(3-chloropropyl)oxy]-4-iodobenzene (10 g, 33.7 mmol) and piperidine (2.87 g, 67.4 mmol) were mixed, and stirred at 85° C. for 4 hours. After cooled to room temperature, this was concentrated, and the residue was dissolved in ethyl acetate, washed with aqueous saturated sodium hydrogencarbonate solution and saturated saline, and the organic layer was dried with sodium sulfate. The solvent was evaporated off, and the residue was purified through silica gel column chromatography (eluate: ethyl acetate/hexane=50/50 to chloroform/methanol=10/1) to obtain the entitled compound (8.39 g, 72%) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Yield
72%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.